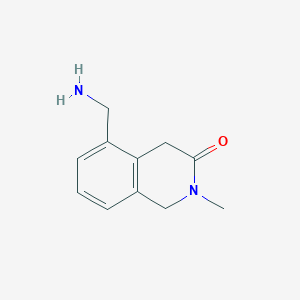
5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one is a heterocyclic compound with a unique structure that includes an isoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzylamine, the compound can be synthesized through a series of steps involving amination, cyclization, and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes the use of solvents and reagents that facilitate the cyclization and reduction steps, ensuring that the final product meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
Scientific Research Applications
5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)-2-furanmethanol
- 5-(Hydroxymethyl)-2-methyl-1,4-dihydroisoquinolin-3-one
- 5-(Aminomethyl)-2-thiouridine
Uniqueness
Compared to similar compounds, 5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C11H14N2O/c1-13-7-9-4-2-3-8(6-12)10(9)5-11(13)14/h2-4H,5-7,12H2,1H3 |
InChI Key |
XTNCGOMBHJGQDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(CC1=O)C(=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




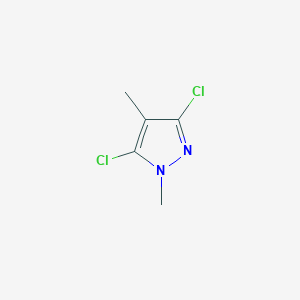
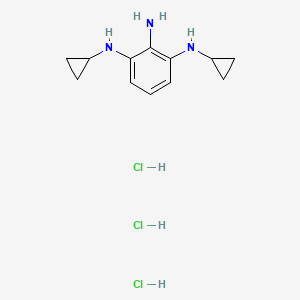

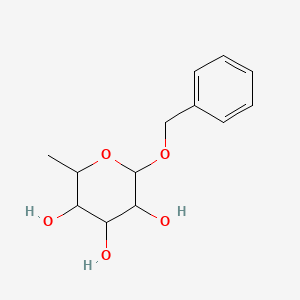
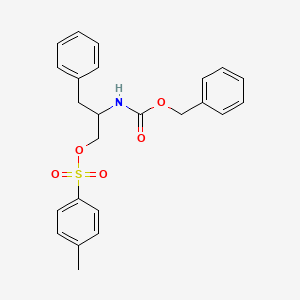



![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)

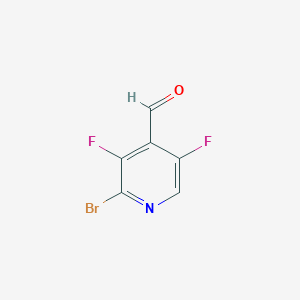
![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)
